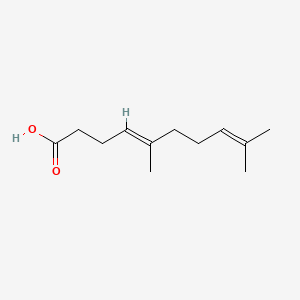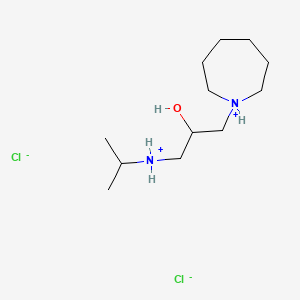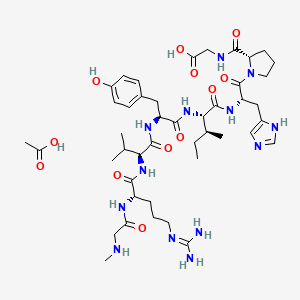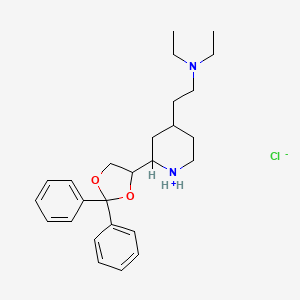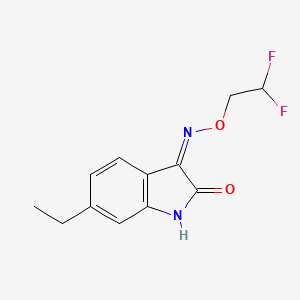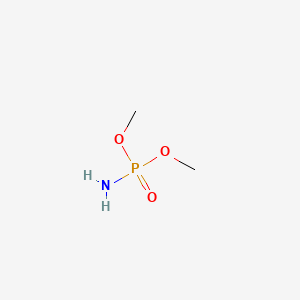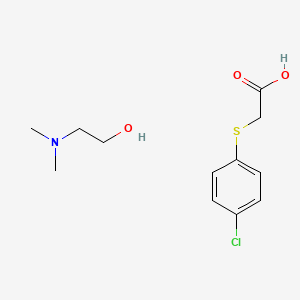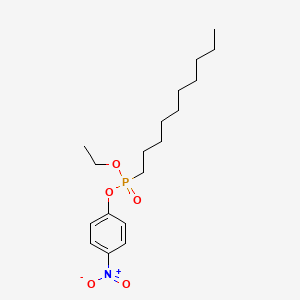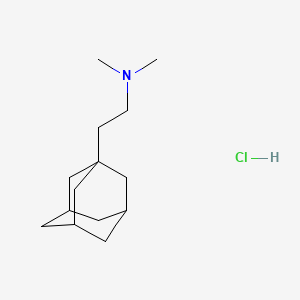
Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane, 1-(2-dimethylaminoethyl)-, hydrochloride is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound 1-(2-dimethylaminoethyl)-adamantane hydrochloride is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-dimethylaminoethyl)-adamantane hydrochloride typically involves the reaction of 1-adamantyl nitrate with 2-dimethylaminoethylamine. The reaction is carried out in the presence of sulfuric acid, which facilitates the formation of the desired product . The reaction conditions include maintaining a specific temperature and using appropriate solvents to ensure the successful completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to obtain high-quality 1-(2-dimethylaminoethyl)-adamantane hydrochloride.
Chemical Reactions Analysis
Types of Reactions
1-(2-dimethylaminoethyl)-adamantane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while reduction can produce reduced adamantane derivatives.
Scientific Research Applications
1-(2-dimethylaminoethyl)-adamantane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of antiviral drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-dimethylaminoethyl)-adamantane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Another adamantane derivative with similar structural features.
2-(dimethylamino)ethyl chloride hydrochloride: A related compound with a similar functional group.
Poly(2-(dimethylamino)ethyl methacrylate): A polymeric compound with similar chemical properties.
Uniqueness
1-(2-dimethylaminoethyl)-adamantane hydrochloride is unique due to its specific combination of the adamantane core and the dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
31897-95-7 |
|---|---|
Molecular Formula |
C14H26ClN |
Molecular Weight |
243.81 g/mol |
IUPAC Name |
2-(1-adamantyl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C14H25N.ClH/c1-15(2)4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13H,3-10H2,1-2H3;1H |
InChI Key |
VCWIQHZDDCAWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC12CC3CC(C1)CC(C3)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



